molecular formula C25H35N3O3 B11617887 2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B11617887
M. Wt: 425.6 g/mol
InChI Key: ZHNLWNXHSUIZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a piperazine ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of hexanoyl chloride with piperazine under basic conditions.

    Attachment of the Ethyl Group: The piperazine derivative is then reacted with ethylamine to introduce the ethyl group.

    Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction involving a suitable precursor.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
  • 2-({[2-(4-Octanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

Uniqueness

2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

2-[2-(4-hexanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C25H35N3O3/c1-2-3-5-10-25(31)28-15-13-27(14-16-28)12-11-26-19-22-23(29)17-21(18-24(22)30)20-8-6-4-7-9-20/h4,6-9,19,21,29H,2-3,5,10-18H2,1H3

InChI Key

ZHNLWNXHSUIZMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.